molecular formula C11H15NO6S B7556732 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No. B7556732
M. Wt: 289.31 g/mol
InChI Key: HSDZERBVQRYEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid, also known as ESM, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in water and organic solvents. ESM has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for various medical conditions.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins. 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has also been found to reduce the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the regulation of inflammation. In addition, 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid is also soluble in a range of solvents, making it easy to work with in the laboratory. However, 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has some limitations for use in laboratory experiments. It has low bioavailability, meaning that it may not be effective when administered orally. 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid is also relatively insoluble in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid. One area of interest is the development of new drugs based on 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid for the treatment of various medical conditions. Researchers are also interested in exploring the potential of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid as a tool for studying the mechanisms of inflammation and pain. In addition, there is interest in developing new synthetic methods for 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid that could increase yield and purity and reduce the environmental impact of the synthesis process. Finally, researchers are interested in exploring the potential of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid as a scaffold for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid involves the reaction of 2-ethoxy-5-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium methoxide to yield the final product, 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid. The synthesis of 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has been optimized to increase yield and purity, making it a viable compound for further research.

Scientific Research Applications

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for conditions such as arthritis, inflammatory bowel disease, and cancer. 2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid has also been found to have antipyretic properties, which could make it useful in the treatment of fever.

properties

IUPAC Name

2-ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-4-18-10-6-5-8(7-9(10)11(13)14)19(15,16)12(2)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZERBVQRYEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid

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